molecular formula C18H26N2O4S B4632433 5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid

5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid

Cat. No.: B4632433
M. Wt: 366.5 g/mol
InChI Key: CORHTZRZWXUPEC-UHFFFAOYSA-N
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Description

5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid typically involves multiple steps. One common approach is to start with the benzothiophene core and introduce the necessary functional groups through a series of reactions. These reactions may include:

    Nitration: Introduction of a nitro group to the benzothiophene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Acylation: Addition of acyl groups to form the carbamoyl and oxopentanoic acid functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups. This compound’s benzothiophene core and the presence of carbamoyl and oxopentanoic acid functionalities distinguish it from other similar compounds. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-3-4-11-5-6-12-13(9-11)25-18(16(12)17(19)24)20-14(21)7-10(2)8-15(22)23/h10-11H,3-9H2,1-2H3,(H2,19,24)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORHTZRZWXUPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid
Reactant of Route 2
5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid
Reactant of Route 3
5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid
Reactant of Route 4
5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid
Reactant of Route 5
5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid
Reactant of Route 6
5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid

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